molecular formula C25H26N2O5 B12131326 4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methylphenyl)carbonyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B12131326
M. Wt: 434.5 g/mol
InChI Key: CSLZYIDOILCLNH-MRCUWXFGSA-N
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Description

4’-hydroxy-1’-(2-methoxyethyl)-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-hydroxy-1’-(2-methoxyethyl)-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable diketone or diester to form the spiro compound.

    Functional group modifications: Introduction of the hydroxy, methoxyethyl, and methylbenzoyl groups is carried out through standard organic transformations such as alkylation, acylation, and hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4’-hydroxy-1’-(2-methoxyethyl)-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new alkyl or aryl derivatives.

Scientific Research Applications

4’-hydroxy-1’-(2-methoxyethyl)-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biology: Study of its effects on biological systems, including its potential as an anticancer or antimicrobial agent.

    Industry: Application in the development of new catalysts or as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4’-hydroxy-1’-(2-methoxyethyl)-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,2’-pyrrole]-2,5’-dione derivatives: These compounds share the spiro structure but differ in the substituents attached to the rings.

    Indole derivatives: Compounds with an indole ring but lacking the spiro connection.

    Benzoyl derivatives: Compounds with a benzoyl group attached to different core structures.

Uniqueness

4’-hydroxy-1’-(2-methoxyethyl)-3’-(4-methylbenzoyl)-1-propyl-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is unique due to its specific combination of functional groups and the spiro connection, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

(4'E)-4'-[hydroxy-(4-methylphenyl)methylidene]-1'-(2-methoxyethyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C25H26N2O5/c1-4-13-26-19-8-6-5-7-18(19)25(24(26)31)20(21(28)17-11-9-16(2)10-12-17)22(29)23(30)27(25)14-15-32-3/h5-12,28H,4,13-15H2,1-3H3/b21-20-

InChI Key

CSLZYIDOILCLNH-MRCUWXFGSA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(/C4=CC=C(C=C4)C)\O)/C(=O)C(=O)N3CCOC

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)C)O)C(=O)C(=O)N3CCOC

Origin of Product

United States

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